molecular formula C16H15ClFN3O2S2 B2611924 3-chloro-4-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide CAS No. 1396867-44-9

3-chloro-4-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2611924
CAS No.: 1396867-44-9
M. Wt: 399.88
InChI Key: DZODGAPFJHBERA-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a 3-chloro-4-fluoro-substituted benzene ring linked to an ethylamino group, which is further connected to a 1-methyl-4-(thiophen-2-yl)-1H-imidazole moiety. The structure combines sulfonamide pharmacophores with heterocyclic systems (imidazole and thiophene), which are common in medicinal chemistry for targeting enzymes or receptors via hydrogen bonding and π-π interactions . The chloro and fluoro substituents enhance lipophilicity and metabolic stability, while the thiophene ring may contribute to electronic effects or binding specificity .

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O2S2/c1-21-10-14(15-3-2-8-24-15)20-16(21)6-7-19-25(22,23)11-4-5-13(18)12(17)9-11/h2-5,8-10,19H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZODGAPFJHBERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions:

    Formation of the Imidazole Intermediate: The synthesis begins with the preparation of the imidazole ring. This can be achieved through the condensation of 1-methylimidazole with thiophene-2-carboxaldehyde under acidic conditions.

    Ethylation: The imidazole intermediate is then alkylated using an ethylating agent such as ethyl bromide in the presence of a base like potassium carbonate.

    Sulfonamide Formation: The ethylated imidazole is reacted with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can undergo nucleophilic substitution reactions, especially under basic conditions.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Oxidation: Potassium permanganate or hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in an aprotic solvent.

Major Products

    Substitution: Products include derivatives with different nucleophiles replacing the chloro or fluoro groups.

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced forms of the imidazole ring or the sulfonamide group.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3-chloro-4-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound was evaluated for its antitumor activity and demonstrated considerable efficacy against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines, showcasing the potential of sulfonamide derivatives in cancer therapy .

Structure-Activity Relationship (SAR)

The study of structure-activity relationships is crucial for understanding how modifications to the chemical structure of sulfonamides can enhance their biological activity. Research has shown that varying substituents on the imidazole and thiophene rings can significantly influence the compound's anticancer properties. For example, the introduction of different functional groups on the thiophene moiety has been linked to increased cytotoxicity and selectivity towards cancer cells .

Molecular Modeling and Drug Design

Molecular modeling techniques have been employed to predict the interactions between this compound and biological targets. These computational studies help in optimizing the compound's structure for improved binding affinity and reduced side effects. The insights gained from these models are invaluable for guiding the synthesis of new derivatives with enhanced therapeutic profiles .

Synthesis of Novel Derivatives

The synthesis of novel derivatives based on this compound is an active area of research. Various synthetic routes have been explored to create analogs that retain or improve upon the parent compound's biological activity. This includes modifications to the sulfonamide group and variations in the alkyl chain length attached to the imidazole ring .

Potential in Infectious Disease Treatment

Beyond its anticancer properties, there is emerging interest in exploring the efficacy of this compound against infectious diseases. The presence of a thiophene ring may enhance its activity against certain pathogens, making it a candidate for further investigation in antimicrobial drug development .

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloproteins. The sulfonamide group can mimic natural substrates of enzymes, leading to competitive inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogous sulfonamide derivatives, focusing on substituent effects, synthetic pathways, and physicochemical properties.

Key Observations

The thiophen-2-yl group in the target compound and compound 83 introduces π-conjugation and sulfur-based interactions, contrasting with the benzodioxol group in compound 11, which may improve solubility via oxygen lone pairs .

Synthetic Pathways :

  • The target compound’s ethyl-imidazole linker likely requires multi-step alkylation/condensation, similar to compound 11’s synthesis using PTSA in toluene .
  • Compound 83’s use of α-halogenated ketones for alkylation mirrors strategies in for introducing thiophene substituents .

Physicochemical Properties :

  • The hydantoin core in compounds 83–84 introduces rigidity and hydrogen-bonding capacity, whereas the triazole-thione system (compounds 7–9) offers tautomeric flexibility for binding .
  • Melting points (e.g., 177–180°C for compound 11) suggest moderate crystallinity compared to hydantoin derivatives (amorphous solids) .

Research Implications

  • SAR Insights : The thiophene-imidazole combination in the target compound could mimic coenzyme-binding motifs in enzymes like cytochrome P450 or kinases, warranting further enzymatic assays .

Biological Activity

3-chloro-4-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide is a sulfonamide compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H15ClFN3O2SC_{16}H_{15}ClFN_3O_2S, with a molecular weight of approximately 399.9 g/mol. Its structure includes a sulfonamide functional group, a benzene ring, and an imidazole derivative, which contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with similar structural motifs have shown promising results against various cancer cell lines:

CompoundTarget Cell LineIC50 (nM)
81cHCT116<10
82aKMS-12 BM1400
83MM1.S640

These studies suggest that the compound may inhibit tumor growth through pathways involving apoptosis and cell cycle arrest .

Antiviral Activity

Emerging research has highlighted the antiviral potential of sulfonamide derivatives. Compounds structurally related to our target have demonstrated activity against viral enzymes such as NS5B RNA polymerase, crucial for viral replication:

CompoundVirus TargetIC50 (μM)
75HCV32.2
73HCV31.9

This indicates that the compound could be further explored for its ability to inhibit viral replication .

The mechanism by which this compound exerts its biological effects is likely multifaceted. The presence of the thiophene and imidazole rings suggests potential interactions with various biological targets, including enzymes and receptors involved in cancer and viral pathways.

Case Studies

Case Study 1: A study evaluated the effects of a related imidazole-sulfonamide compound on colon cancer models. The compound was found to significantly reduce tumor size and improve survival rates in mice treated with it compared to controls.

Case Study 2: Another investigation focused on the antiviral efficacy of similar compounds against Hepatitis C virus (HCV). The study reported a substantial reduction in viral load in treated cell cultures, supporting further development for therapeutic use.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the multi-step synthesis of this benzenesulfonamide derivative?

  • Methodological Answer : Synthesis involves sequential functionalization of the imidazole and sulfonamide moieties. Key steps include:

  • Imidazole Core Formation : Cyclization of thiophen-2-yl precursors with methylamine under reflux in acetonitrile (80°C, 12 hours) to yield 1-methyl-4-(thiophen-2-yl)-1H-imidazole .

  • Sulfonamide Coupling : Reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with the imidazole-ethylamine intermediate in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base. Monitor pH to avoid over-alkylation .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Confirm via HPLC (C18 column, acetonitrile/water mobile phase) .

    Table 1 : Key Reaction Conditions

    StepReagents/ConditionsYield (%)Purity (%)
    Imidazole FormationThiophen-2-carbaldehyde, methylamine, acetonitrile72–7890
    Sulfonamide CouplingTEA, DCM, 0–5°C65–7095

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H NMR (DMSO-d6) should show characteristic peaks: δ 8.2–8.4 ppm (sulfonamide NH), δ 7.5–7.8 ppm (thiophene protons), δ 2.9–3.1 ppm (imidazole N-CH3) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 451.08) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S content (±0.3% tolerance) .

Advanced Research Questions

Q. What strategies mitigate off-target interactions in biological assays for this compound?

  • Methodological Answer :

  • Selectivity Screening : Test against panels of kinases or GPCRs (e.g., Eurofins CEREP panels) to identify cross-reactivity. Structural analogs with trifluoromethyl groups showed 10-fold selectivity for IGF-1R over InsR .

  • Docking Studies : Use Schrödinger Suite to model interactions with target vs. non-target binding pockets. Prioritize derivatives with hydrogen bonds to hinge regions (e.g., Glu1130 in IGF-1R) .

    Table 2 : Selectivity Profile of Analogous Compounds

    TargetIC50 (nM)Selectivity Ratio (vs. InsR)
    IGF-1R12 ± 210:1
    InsR120 ± 15

Q. How can contradictory solubility data across studies be resolved?

  • Methodological Answer :

  • Solvent Optimization : Test solubility in DMSO/PBS mixtures (pH 7.4) with sonication (30 min, 25°C). For analogs, logP values >3 correlate with <10 µM aqueous solubility .
  • Co-solvent Systems : Use cyclodextrin (e.g., HP-β-CD) to enhance solubility. A 1:2 molar ratio improved solubility from 5 µM to 50 µM in PBS .

Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics?

  • Methodological Answer :

  • Rodent Models : Administer 10 mg/kg IV/orally to Sprague-Dawley rats. Monitor plasma half-life (t½) via LC-MS/MS. For benzimidazole analogs, oral bioavailability was ~40% due to CYP3A4 metabolism .
  • Tissue Distribution : Use radiolabeled compound (³H or ¹⁴C) to quantify brain/plasma ratios. Thiophene-containing analogs showed 2:1 brain penetration in xenograft models .

Data Contradiction Analysis

Q. Why do imidazole derivatives exhibit variable enzymatic inhibition across studies?

  • Methodological Answer :

  • Enzyme Source : Recombinant vs. native enzymes (e.g., human vs. rat CYP3A4) yield differing IC50 values. Human liver microsomes showed 3-fold higher inhibition than recombinant systems .
  • Assay Conditions : Pre-incubation time (10 vs. 30 min) impacts potency. For analogs, IC50 decreased from 200 nM to 50 nM with longer pre-incubation .

Experimental Design Pitfalls

Q. What are common pitfalls in SAR studies of sulfonamide-imidazole hybrids?

  • Methodological Answer :

  • Overlooking Metabolic Stability : Incorporate deuterated methyl groups (e.g., CD3 on imidazole) to block oxidative metabolism. This increased t½ from 2.5 to 6 hours in mice .
  • Ignoring Conformational Flexibility : Use NOESY NMR to identify bioactive conformations. For example, the thiophene ring must adopt a coplanar orientation with the imidazole for target engagement .

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